![molecular formula C17H20FN3O2 B2993141 1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide CAS No. 2097930-62-4](/img/structure/B2993141.png)
1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, is a site of potential reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity and the types of intermolecular forces it can participate in .Scientific Research Applications
Neurotensin Receptor Type 2 Compound
Compounds similar to “1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide” have been identified as selective nonpeptide neurotensin receptor type 2 compounds . Neurotensin receptors are a type of protein that is found in the nervous system and are involved in a variety of biological processes, including pain perception, body temperature regulation, and dopamine production.
Antiproliferative Activities
Some pyrazole-sulfonamide derivatives, which are structurally similar to the compound , have shown antiproliferative activities . These compounds were tested for their in vitro antiproliferative activities against HeLa and C6 cell lines . Some of the tested compounds showed promising broad-spectrum antitumor activity comparable to the activities of commonly used anticancer drugs, 5-fluorouracil and cisplatin .
Antileishmanial and Antimalarial Evaluation
A molecular simulation study was performed on a compound similar to “1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide” to justify its potent in vitro antipromastigote activity . This suggests potential applications in the treatment of diseases caused by parasites, such as leishmaniasis and malaria .
Biological Activities
Research has been conducted on the biological activities of newly synthesized pyrazoline derivatives . While the results were not statistically significant, the study suggests potential applications in the field of biology .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole-containing compounds, it may bind to its target protein and modulate its activity .
Biochemical Pathways
Pyrazole-containing compounds are known for their diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with similar structure, amg 337, has been reported to have desirable preclinical pharmacokinetics .
Result of Action
Some pyrazole-containing compounds have been reported to have antileishmanial and antimalarial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-15-4-2-14(3-5-15)17(6-7-17)16(22)19-9-12-23-13-11-21-10-1-8-20-21/h1-5,8,10H,6-7,9,11-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURADDSAWGSVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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